molecular formula C17H13Cl3N2O2S B3036283 6-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone CAS No. 339099-15-9

6-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone

Cat. No. B3036283
CAS RN: 339099-15-9
M. Wt: 415.7 g/mol
InChI Key: CCICPAFKYRMXPP-UHFFFAOYSA-N
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Description

The compound “6-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone” is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, which consists of two fused six-membered rings, a benzene ring and a pyrimidine ring . The presence of various substituents like chloro groups and an isopropoxy group on the phenyl ring, and a sulfanyl group on the quinazolinone core could potentially influence its reactivity and biological activity.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the quinazolinone core, with the various substituents attached at specific positions. The chloro and isopropoxy groups on the phenyl ring, and the sulfanyl group on the quinazolinone core could potentially influence its shape and electronic distribution .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing chloro groups and the electron-donating isopropoxy group. The sulfanyl group could potentially act as a nucleophile in certain reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the chloro and isopropoxy groups could potentially influence its solubility, while the sulfanyl group could influence its reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Quinazolinones : Quinazolinones, including derivatives similar to the specified compound, are synthesized through various chemical reactions. For instance, the synthesis of 2,3-disubstituted 6-bromo-4(3H)-quinazolinones involves treatments with phosphorus pentasulfide and hydroxylamine hydrochloride, leading to the formation of ethers, esters, and sulfonates (Badr, El-Sherief, & Mahmoud, 1980).

  • Cytotoxicity Evaluation : Some quinazolinone derivatives have been evaluated for cytotoxicity. For instance, 3-[[(3-phenyl-4(3H)-quinazolinone-2-yl)mercaptoacetyl]hydrazono]-1H-2-indolinones were synthesized and assessed for cytotoxicity against a panel of 60 human tumor cell lines, showing potential in cancer research (Gürsoy & Karalı, 2003).

  • Antibacterial Applications : The antibacterial properties of quinazolinone derivatives are notable. The synthesis of 2-styryl-4(3H)-quinazolinone derivatives, for example, demonstrates considerable efficiency in antibacterial affinities (Badr, El-Sherief, & Mahmoud, 1980).

Biomedical Research

  • Anti-inflammatory Agents : Quinazolinone derivatives are investigated for their potential as anti-inflammatory agents. A study on 2,3-diaryl quinazolinones showed that certain methyl sulfonyl substituted quinazolinones exhibited promising anti-inflammatory activity, suggesting their role as gastric safe anti-inflammatory agents (Manivannan & Chaturvedi, 2011).

  • Fluorescence Imaging in Biological Systems : Quinazolinones are used in fluorescence imaging, particularly for detecting cysteine in biological systems. CHCQ-Ac, a fluorescence probe based on quinazolinone, demonstrates high selectivity and sensitivity, facilitating high-resolution imaging in live cell biology (Liu, Chen, Liu, & Jiang, 2017).

  • Synthesis of Reactive Dyes : Quinazolinone derivatives are employed in the synthesis of reactive dyes, indicating their significance in colorimetric studies and potentially in textile applications. For example, quinazolinone-based mono azo reactive dyes exhibit good fastness properties on various fibers (Patel & Patel, 2011).

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. It could also involve comparing its properties and activities with those of other quinazolinone derivatives .

properties

IUPAC Name

6-chloro-3-(2,4-dichloro-5-propan-2-yloxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl3N2O2S/c1-8(2)24-15-7-14(11(19)6-12(15)20)22-16(23)10-5-9(18)3-4-13(10)21-17(22)25/h3-8H,1-2H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCICPAFKYRMXPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)N2C(=O)C3=C(C=CC(=C3)Cl)NC2=S)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601121209
Record name 6-Chloro-3-[2,4-dichloro-5-(1-methylethoxy)phenyl]-2,3-dihydro-2-thioxo-4(1H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601121209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone

CAS RN

339099-15-9
Record name 6-Chloro-3-[2,4-dichloro-5-(1-methylethoxy)phenyl]-2,3-dihydro-2-thioxo-4(1H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339099-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-3-[2,4-dichloro-5-(1-methylethoxy)phenyl]-2,3-dihydro-2-thioxo-4(1H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601121209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone
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6-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone
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6-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone
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6-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone
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6-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone
Reactant of Route 6
6-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone

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